molecular formula C11H14ClNO B12635968 (2S)-2-(4-Chlorophenyl)-4-methylmorpholine CAS No. 920798-77-2

(2S)-2-(4-Chlorophenyl)-4-methylmorpholine

Cat. No.: B12635968
CAS No.: 920798-77-2
M. Wt: 211.69 g/mol
InChI Key: CNEZNODSSKVUQS-LLVKDONJSA-N
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Description

(2S)-2-(4-Chlorophenyl)-4-methylmorpholine is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a chlorophenyl group and a methyl group attached to the morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(4-Chlorophenyl)-4-methylmorpholine typically involves the reaction of 4-chlorobenzaldehyde with morpholine in the presence of a suitable catalyst. The reaction proceeds through a nucleophilic addition mechanism, followed by cyclization to form the morpholine ring. The reaction conditions often include the use of an organic solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall yield and purity of the product. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures that the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(4-Chlorophenyl)-4-methylmorpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted products with various functional groups replacing the chlorine atom.

Scientific Research Applications

(2S)-2-(4-Chlorophenyl)-4-methylmorpholine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (2S)-2-(4-Chlorophenyl)-4-methylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-(4-Chlorophenyl)piperazine: A structurally similar compound with a piperazine ring instead of a morpholine ring.

    (2S)-2-(4-Chlorophenyl)-2-(4-methylphenyl)morpholine: A compound with an additional methyl group on the phenyl ring.

    (2S)-2-(4-Chlorophenyl)-4-methylpiperidine: A compound with a piperidine ring instead of a morpholine ring.

Uniqueness

(2S)-2-(4-Chlorophenyl)-4-methylmorpholine is unique due to its specific combination of a chlorophenyl group and a methyl group attached to the morpholine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

920798-77-2

Molecular Formula

C11H14ClNO

Molecular Weight

211.69 g/mol

IUPAC Name

(2S)-2-(4-chlorophenyl)-4-methylmorpholine

InChI

InChI=1S/C11H14ClNO/c1-13-6-7-14-11(8-13)9-2-4-10(12)5-3-9/h2-5,11H,6-8H2,1H3/t11-/m1/s1

InChI Key

CNEZNODSSKVUQS-LLVKDONJSA-N

Isomeric SMILES

CN1CCO[C@H](C1)C2=CC=C(C=C2)Cl

Canonical SMILES

CN1CCOC(C1)C2=CC=C(C=C2)Cl

Origin of Product

United States

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